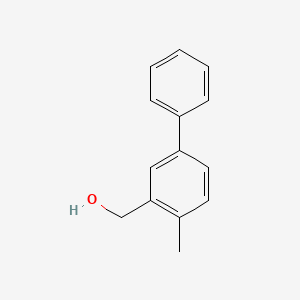

(4-methylbiphenyl-3-yl)methanol

Description

Overview of Biphenyl (B1667301) Core Structures in Contemporary Chemical Research

Biphenyl scaffolds, consisting of two interconnected phenyl rings, are fundamental building blocks in a wide array of chemical disciplines. Their inherent structural rigidity, coupled with the potential for tailored functionalization, makes them privileged motifs in medicinal chemistry, materials science, and catalysis. rsc.org The biphenyl framework is a common feature in numerous marketed drugs and biologically active natural products. rsc.org The unique arrangement of the two phenyl rings allows for the creation of molecules with specific three-dimensional conformations, which is crucial for interactions with biological targets. Furthermore, the electronic properties of the biphenyl system can be finely tuned through the introduction of various substituents, influencing the molecule's reactivity and physical characteristics. researchgate.netresearchgate.net The ability to undergo C-C bond activation also makes biphenylene (B1199973) derivatives valuable in the synthesis of complex polycyclic aromatic systems. nih.gov

Significance of the Hydroxymethyl Functionality in Fine Chemical Synthesis and Transformations

The hydroxymethyl group (-CH2OH) is a versatile and highly valuable functional group in the synthesis of fine chemicals. sarchemlabs.comnih.gov Its presence imparts polarity to a molecule and provides a reactive handle for a multitude of chemical transformations. sarchemlabs.com The hydroxyl group can be readily converted into other functional groups such as aldehydes, carboxylic acids, esters, and ethers, opening up diverse synthetic pathways. sarchemlabs.comumich.edu This reactivity is instrumental in the construction of complex molecular architectures and the introduction of desired functionalities. researchgate.net For instance, the hydroxymethyl group can participate in esterification, etherification, and oxidation reactions, making it a cornerstone in the synthesis of a wide range of organic compounds. sarchemlabs.comumich.edu Its ability to form hydrogen bonds also influences the solubility and crystal packing of molecules.

Structural and Synthetic Positioning of (4-methylbiphenyl-3-yl)methanol within the Biphenyl Methanol (B129727) Class

This compound is a distinct member of the biphenyl methanol family, featuring a methyl group on one phenyl ring and a hydroxymethyl group on the other. uni.lu This specific substitution pattern, with the methyl group at the 4'-position and the hydroxymethyl group at the 3-position, differentiates it from its isomers and influences its chemical behavior. The synthesis of related biphenyl methanols often involves multi-step processes, including Suzuki coupling reactions to form the biphenyl core, followed by reduction of a carboxylic acid or ester to yield the hydroxymethyl group. prepchem.comgoogle.com For example, a common route to a similar compound, (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, involves the reduction of 4-Methyl-(1,1'-biphenyl)-4-carboxylic acid, methyl ester using a reducing agent like lithium aluminum hydride. prepchem.com Another approach involves the Grignard reaction of a biphenyl-derived magnesium halide with formaldehyde (B43269). prepchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H14O |

| Molecular Weight | 198.26 g/mol |

| Monoisotopic Mass | 198.10446 Da |

| XlogP (predicted) | 3.2 |

| InChIKey | UPANSIDQWGNVBX-UHFFFAOYSA-N |

This data is compiled from public chemical databases. uni.lu

Emerging Research Significance of Methylated Biphenyl Methanols in Chemical Science

The presence of a methyl group on the biphenyl scaffold, as seen in this compound, is of growing interest in several areas of chemical research. Methylation can significantly impact a molecule's biological activity and physical properties, a phenomenon sometimes referred to as the "magical methyl effect". springernature.com In medicinal chemistry, the addition of a methyl group can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. springernature.com In materials science, methylated biphenyls are investigated for their potential use in liquid crystals and organic light-emitting diodes (OLEDs). rsc.org The methylation of biphenyl compounds is an active area of research, with studies exploring selective methylation reactions to produce specific isomers. researchgate.netpsu.edupsu.eduresearchgate.net The use of methanol as a methylating agent is also being explored as a more sustainable approach in chemical synthesis. springernature.com

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-5-phenylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-7-8-13(9-14(11)10-15)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTQLACXKNBOPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylbiphenyl 3 Yl Methanol and Its Key Precursors

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl compounds, offering a versatile and efficient means to form carbon-carbon bonds. mdpi.com These methods are particularly well-suited for constructing the substituted biphenyl (B1667301) scaffold of (4-methylbiphenyl-3-yl)methanol.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for synthesizing unsymmetrical biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents. rsc.orgorganic-chemistry.org The reaction fundamentally involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.org For the synthesis of this compound, this would typically involve reacting a derivative of 3-halobenzyl alcohol with a 4-methylphenylboronic acid derivative.

The success of the Suzuki-Miyaura reaction is critically dependent on the catalytic system, which consists of a palladium source and, typically, a supporting ligand. musechem.com The choice of catalyst and ligand can significantly influence reaction rates, yields, and selectivity. youtube.com

Catalysts can be either heterogeneous, like palladium on carbon (Pd/C), or homogeneous, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.orgresearchgate.net Pd/C is a recyclable catalyst that can be used in ligand-free conditions, offering a greener alternative. researchgate.netresearchgate.net Homogeneous catalysts like Pd(PPh₃)₄ are often used for their high efficiency and are commercially available. wikipedia.orgresearchgate.net

Ligand selection is crucial for optimizing the catalytic cycle. rsc.org Electron-rich and sterically bulky phosphine (B1218219) ligands are known to facilitate the key steps of oxidative addition and reductive elimination. yonedalabs.comlibretexts.org For instance, ligands like triphenylphosphine (B44618) (PPh₃) are commonly used to promote rapid oxidative addition and transmetalation. musechem.com The development of N-heterocyclic carbene (NHC) ligands and biarylphosphines has further improved the reactivity and selectivity for challenging substrates. musechem.comnih.gov

| Catalyst/Precatalyst | Common Ligand(s) | Key Characteristics & Applications | References |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | Commercially available, widely used for a variety of couplings, including synthesis of 2-nitrobiphenyls. | wikipedia.orgresearchgate.net |

| Pd/C | None (Ligand-free) | Heterogeneous, recyclable, environmentally friendly, effective for synthesizing p-terphenyls. | researchgate.netresearchgate.net |

| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald ligands (e.g., XPhos), PPh₃, NHCs | Precatalysts that require a ligand to form the active Pd(0) species; versatile for a broad scope of substrates. | musechem.comlibretexts.org |

| Palladacycles | Integral to structure | Thermally stable, often air and water insensitive, low catalyst loading required. | libretexts.org |

The two key components for the Suzuki coupling are the aryl halide and the organoboron reagent. gre.ac.uk

Aryl Halide Precursors: The required aryl halide for synthesizing this compound would be a 3-halo-4-methylbenzyl alcohol or a protected version thereof (e.g., 5-bromo-2-methylbenzyl alcohol). The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl. yonedalabs.com Aryl chlorides are less reactive and often require more electron-rich and bulky ligands to facilitate the oxidative addition step. yonedalabs.comlibretexts.org Electron-withdrawing groups on the aryl halide generally increase reactivity.

Organoboron Precursors: Organoboron compounds, particularly boronic acids and their pinacol (B44631) esters, are the second crucial component. google.com They can be synthesized through several methods, including the reaction of Grignard or organolithium reagents with borate (B1201080) esters. researchgate.net A more modern and direct approach is the palladium-catalyzed cross-coupling of diboron (B99234) compounds (like bis(pinacolato)diboron, B₂pin₂) with aryl halides or the iridium-catalyzed C-H borylation of arenes. researchgate.net These methods provide a one-step procedure for creating a wide variety of arylboronates. researchgate.net The stability of organoboron compounds is a significant advantage, though some can be susceptible to protodeboronation under harsh conditions. acs.orgmdpi.com

The catalytic cycle for the Suzuki-Miyaura reaction is generally accepted to proceed through three primary steps, centered around a palladium complex that cycles between Pd(0) and Pd(II) oxidation states. rsc.orgyonedalabs.com

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (e.g., 5-bromo-2-methylbenzyl alcohol). This forms a square-planar Pd(II) complex. This step is often the rate-determining step in the catalytic cycle. yonedalabs.comdiva-portal.org

Transmetalation: In this step, a base (like K₂CO₃ or K₃PO₄) activates the organoboron compound (e.g., 4-methylphenylboronic acid) to form a more nucleophilic borate species. rsc.org This species then transfers its organic group (the 4-methylphenyl group) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. rsc.org

Reductive Elimination: The final step involves the two organic groups on the palladium complex coupling together to form the C-C bond of the biphenyl product, in this case, a precursor to this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky ligands can promote this step. yonedalabs.com

The choice of solvent and base can dramatically affect the yield and selectivity of Suzuki-Miyaura couplings. youtube.com Reactions are often performed in biphasic solvent systems, such as toluene (B28343)/water or 1,4-dioxane (B91453)/water, although polar aprotic solvents like DMF are also used. acs.orgnih.govmdpi.com

The role of the solvent can be complex; while polar solvents were once thought to enhance selectivity by stabilizing anionic transition states, recent studies show that the effect is not simply correlated with the solvent's dielectric constant. nih.gov The choice of base is equally critical. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed. nih.govmdpi.com The base facilitates the transmetalation step by forming the reactive borate species. rsc.org Studies have shown that for a given reaction, screening different combinations of solvents and bases is necessary to achieve optimal results, as seen in the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines where K₃PO₄ and 1,4-dioxane proved to be the superior combination. mdpi.com

| Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) | References |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | Toluene | 40% | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | Acetonitrile | 36% | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60% | mdpi.com |

| Bromobenzene | Phenylboronic acid | KOH | H₂O/2-propanol | ~95% (High) | nih.gov |

| Bromobenzene | Phenylboronic acid | K₂CO₃ | H₂O/2-propanol | ~70% (Reduced) | nih.gov |

Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Kumada, Stille for biphenyl scaffold formation)

While the Suzuki reaction is prevalent, other cross-coupling methods are also highly effective for forming the biphenyl scaffold and offer alternative pathways that may be advantageous for specific substrates. gre.ac.uk

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds. wikipedia.org The development of advanced phosphine ligands has enabled the efficient synthesis of even highly sterically hindered biaryls using this method. acs.org However, organozinc reagents are often moisture and air-sensitive, requiring careful handling. youtube.com

Kumada Coupling: As one of the earliest discovered cross-coupling reactions, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) with an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Its primary advantage is the low cost and direct use of readily prepared Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction, making it incompatible with acidic protons like those in alcohols or carboxylic acids unless protecting groups are used. organic-chemistry.org

Stille Coupling: The Stille reaction pairs an organotin (stannane) compound with an organic halide or triflate, catalyzed by palladium. rsc.orgwikipedia.org It is renowned for its excellent functional group tolerance, as organostannanes are stable to air and moisture and are unreactive towards many functional groups that are incompatible with organolithium, -magnesium, or -zinc reagents. organic-chemistry.orgwikipedia.org The main disadvantage of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org

| Reaction | Organometallic Reagent (R¹-M) | Organic Electrophile (R²-X) | Typical Catalyst | Key Advantages | Key Disadvantages | References |

|---|---|---|---|---|---|---|

| Suzuki | Ar-B(OH)₂ or Ar-B(OR)₂ | Ar'-X (X=I, Br, Cl, OTf) | Pd | Low toxicity, stable reagents, high functional group tolerance. | Potential for protodeboronation. | rsc.orgorganic-chemistry.org |

| Negishi | Ar-ZnX | Ar'-X (X=I, Br, Cl, OTf) | Pd or Ni | High reactivity and functional group tolerance. | Air/moisture sensitive reagents. | wikipedia.orgorganic-chemistry.orgyoutube.com |

| Kumada | Ar-MgX | Ar'-X (X=I, Br, Cl) | Pd or Ni | Low cost, highly reactive reagents. | Low functional group tolerance. | wikipedia.orgorganic-chemistry.org |

| Stille | Ar-SnR₃ | Ar'-X (X=I, Br, Cl, OTf) | Pd | Excellent functional group tolerance, stable reagents. | High toxicity of tin compounds, purification issues. | rsc.orgorganic-chemistry.org |

Grignard Reaction Pathways for Hydroxymethyl Group Formation

The Grignard reaction is a powerful and versatile tool in organic synthesis for forming carbon-carbon bonds. libretexts.orgmnstate.edu Its application in the synthesis of this compound involves the creation of a specific biphenyl Grignard reagent, which then acts as a nucleophile to attack an electrophilic carbonyl carbon, typically from formaldehyde (B43269), to generate the desired primary alcohol. chemguide.co.uk

The foundational step in this pathway is the preparation of a Grignard reagent from a corresponding halogenated biphenyl. chemguide.co.uk The key precursor for synthesizing this compound via this route is a 3-halo-4-methylbiphenyl, such as 3-bromo-4-methylbiphenyl (B1526370) or 3-chloro-4-methylbiphenyl.

The synthesis involves the reaction of the organohalide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.com The magnesium undergoes an oxidative insertion into the carbon-halogen bond to form the organomagnesium halide, or Grignard reagent. wikipedia.org It is critical that the reaction is conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water or other protic solvents, which would quench the reagent and prevent the desired subsequent reaction. chemguide.co.uk The formation of the biphenyl side product, resulting from the coupling of the Grignard reagent with unreacted aryl halide, is a potential side reaction that can be minimized by controlling reaction conditions. libretexts.org

Table 1: Illustrative Conditions for Biphenyl Grignard Reagent Formation

| Precursor | Reagents & Conditions | Product | Purpose |

|---|---|---|---|

| 3-Halo-4-methylbiphenyl | Mg turnings, anhydrous ether (e.g., THF) | (4-methylbiphenyl-3-yl)magnesium halide | Key intermediate for hydroxymethyl group introduction |

| o-Bromobenzonitrile | p-Tolylmagnesium chloride, PdCl₂/dppp, dimethoxyethane, THF, 65°C | 2-(p-tolyl)benzonitrile | Example of catalyzed cross-coupling to form a biphenyl scaffold google.com |

This table provides representative examples of Grignard reagent formation and related coupling reactions.

Once the (4-methylbiphenyl-3-yl)magnesium halide is formed, it is reacted with an appropriate aldehyde to introduce the hydroxymethyl group. To synthesize the primary alcohol this compound, the Grignard reagent is treated with formaldehyde (HCHO). quora.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. youtube.com This addition reaction forms a magnesium alkoxide intermediate. Subsequent workup with a weak acid, such as aqueous ammonium (B1175870) chloride or dilute acid, protonates the alkoxide to yield the final primary alcohol product. quora.comyoutube.com

The general mechanism is as follows:

Nucleophilic Addition: The biphenyl carbanion from the Grignard reagent adds to the carbonyl carbon of formaldehyde.

Intermediate Formation: A tetrahedral magnesium alkoxide intermediate is formed.

Protonation: Acidic workup protonates the alkoxide to give this compound. youtube.com

Using substituted aldehydes in place of formaldehyde would result in the formation of secondary alcohols. youtube.com

Table 2: Grignard Reaction with Formaldehyde for Primary Alcohol Synthesis

| Grignard Reagent | Electrophile | Intermediate | Product |

|---|---|---|---|

| (4-methylbiphenyl-3-yl)magnesium halide | Formaldehyde (HCHO) | (4-methylbiphenyl-3-yl)methoxymagnesium halide | This compound quora.com |

This table outlines the specific reaction to form the target compound and a general analogue.

Alternative Synthetic Routes and Reductive Approaches

Beyond the Grignard pathway, alternative methods for synthesizing this compound exist, primarily involving the reduction of more oxidized functional groups or the construction of the biphenyl scaffold through condensation reactions.

A common and effective method for preparing primary alcohols is the reduction of corresponding carboxylic acids or their ester derivatives. The precursor for this route would be 4'-methylbiphenyl-3-carboxylic acid or an ester thereof, such as methyl 4'-methylbiphenyl-3-carboxylate. boronmolecular.comsynquestlabs.com

Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for reducing both carboxylic acids and esters to primary alcohols. libretexts.orgharvard.edu The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or THF. The process involves a nucleophilic acyl substitution where a hydride ion (H⁻) effectively replaces the -OH (from the acid) or -OR (from the ester) group, forming an aldehyde intermediate which is immediately further reduced to the alcohol. libretexts.org

Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃/THF), can be used. Borane is particularly useful as it selectively reduces carboxylic acids in the presence of other functional groups like esters. libretexts.orgharvard.edu

Table 3: Reduction of Biphenyl Carboxylic Acid Derivatives

| Substrate | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 4'-Methylbiphenyl-3-carboxylic acid | LiAlH₄ or BH₃/THF | Anhydrous Ether/THF | This compound | libretexts.orgharvard.edu |

| Methyl 4'-methylbiphenyl-3-carboxylate | LiAlH₄ | Anhydrous Ether/THF | This compound | prepchem.com |

This table summarizes reduction methods for producing biphenyl methanols.

Condensation reactions can be employed to construct the biphenyl methanol (B129727) framework. One such approach is chloromethylation followed by hydrolysis. For instance, a substituted biphenyl can undergo chloromethylation to introduce a -CH₂Cl group, which is then hydrolyzed to the desired -CH₂OH group. The chloromethylation of biphenyl itself can be achieved using reagents like formalin (an aqueous solution of formaldehyde) and hydrogen chloride, or with dimethoxymethane (B151124) and chlorosulfonic acid. rsc.org A patented method describes the synthesis of 4-biphenylmethanol (B1213676) by reacting biphenyl and paraformaldehyde in the presence of acids, followed by hydrolysis of the resulting intermediate. google.com This strategy builds the required carbon skeleton and functional group in a stepwise manner.

Another approach involves the Claisen-Schmidt condensation to form biphenyl chalcone (B49325) derivatives, which could then undergo further modification and reduction to yield various substituted biphenyl structures. rsc.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govxjenza.org While a specific MCR for the direct synthesis of this compound may not be established, MCRs offer powerful strategies for generating libraries of structurally diverse biphenyl-containing molecules. frontiersin.org

Reactions like the Ugi or Passerini reactions can be designed to incorporate biphenyl-containing starting materials (e.g., a biphenyl aldehyde, amine, or carboxylic acid) to rapidly assemble complex molecular scaffolds. nih.gov For example, a Povarov reaction, which is a [4+2] cycloaddition, can utilize an aniline, an aldehyde, and an alkene to create complex tetrahydroquinolines, and could be adapted with biphenyl-containing substrates to generate structural diversity around a biphenyl core. nih.gov The value of MCRs in this context lies in their ability to efficiently explore chemical space and produce a wide range of analogues for applications in medicinal chemistry and materials science. youtube.com

Considerations for Scalable and Industrially Relevant Syntheses

The transition from laboratory-scale synthesis to industrial production of this compound introduces a host of challenges and considerations. Key factors that determine the viability of a synthetic route on a large scale include the cost and availability of raw materials, catalyst efficiency and reusability, process safety, capital and operational costs, and waste management.

Two primary strategies for the synthesis of this compound that lend themselves to industrial application are the Grignard reaction with a suitable electrophile and the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid derivative. These approaches often begin with the construction of the core 4-methylbiphenyl (B165694) structure, typically via a cross-coupling reaction.

Key Precursor Synthesis: The 4-Methylbiphenyl Core

A robust and scalable method for creating the 4-methylbiphenyl backbone is paramount. The Suzuki-Miyaura cross-coupling reaction is a favored method in industrial settings due to its high tolerance for various functional groups, relatively mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.

For the synthesis of the 4-methylbiphenyl core, a common approach involves the coupling of a toluene-derived boronic acid with a halogenated benzene (B151609) derivative or vice versa. For instance, the reaction of p-tolylboronic acid with a 3-halobenzaldehyde or a 3-halobenzoic acid derivative can be employed.

From an industrial perspective, the choice of catalyst is critical. While homogeneous palladium catalysts like Pd(PPh₃)₄ are highly effective, their removal from the product stream can be challenging and costly. A more practical approach for large-scale operations is the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C). This allows for easier separation and recovery of the precious metal catalyst through simple filtration, significantly reducing costs and environmental impact.

A patent for the preparation of 4-methyl-biphenyl derivatives highlights a process that minimizes the formation of the 4,4'-dimethylbiphenyl (B165725) impurity, a common byproduct in such coupling reactions. This is achieved by reacting a halobenzene with a p-tolylmagnesium halide in the presence of a specific catalyst system, leading to high yields of the desired product. google.com

Grignard-Based Approaches to the Final Product

Once the appropriately substituted 4-methylbiphenyl precursor is in hand, a Grignard reaction can be employed to introduce the hydroxymethyl group. For example, starting from 3-bromo-4-methylbiphenyl, a Grignard reagent can be prepared by reacting it with magnesium metal. Subsequent reaction of this organometallic intermediate with a suitable electrophile like formaldehyde or paraformaldehyde yields this compound.

Table 1: Key Considerations for Scalable Grignard Reactions

| Parameter | Industrial Consideration |

| Reagent | Magnesium turnings are typically used. Activation of the magnesium surface may be necessary to initiate the reaction. |

| Solvent | Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are common, but their volatility and flammability pose safety risks on a large scale. The use of higher-boiling point ethers or co-solvents like toluene can mitigate these risks. |

| Exothermicity | The formation of the Grignard reagent is highly exothermic and requires careful temperature control through efficient cooling systems to prevent runaway reactions. |

| Electrophile | Paraformaldehyde is a common, low-cost source of formaldehyde for industrial applications. |

| Work-up | Quenching with aqueous acid requires careful handling of the resulting biphasic mixture and management of aqueous waste streams. |

A patented method for a similar compound, (2-methyl[1,1'-biphenyl]-3-yl)methanol, details the addition of polyoxymethylene diacetate to the Grignard reagent, achieving a high yield after purification. prepchem.com This highlights the importance of the choice of the formaldehyde source for process efficiency.

Reduction of Carbonyl Precursors

An alternative and often preferred industrial route is the reduction of a carbonyl compound, such as 4-methylbiphenyl-3-carbaldehyde or a derivative of 4-methylbiphenyl-3-carboxylic acid. This approach can offer better control and selectivity.

The necessary aldehyde or carboxylic acid can be synthesized via the aforementioned Suzuki coupling, followed by functional group manipulation. For example, a patent describes the Suzuki coupling of 3-bromo-2-methylbenzoic acid with phenylboronic acid, followed by reduction of the resulting biphenyl carboxylic acid to the corresponding alcohol. google.com While this patent describes a different isomer, the principles are directly applicable.

For the reduction step, several reagents can be considered.

Table 2: Comparison of Reducing Agents for Industrial Scale

| Reducing Agent | Advantages for Scalable Synthesis | Disadvantages and Mitigations |

| Sodium Borohydride (NaBH₄) | Relatively inexpensive, safer to handle than LiAlH₄, and can be used in protic solvents like ethanol. | Less reactive; may require longer reaction times or elevated temperatures. |

| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive and efficient for the reduction of esters and carboxylic acids. | Highly pyrophoric and reacts violently with water, posing significant safety hazards. Requires strict moisture control and specialized handling equipment. |

| Catalytic Hydrogenation | Environmentally friendly (water is the only byproduct), and the catalyst (e.g., Pd/C, Raney Nickel) can often be recovered and reused. | May require high pressures and temperatures, necessitating specialized and costly equipment (autoclaves). |

A Chinese patent outlines the synthesis of 4-biphenylmethanol from biphenyl and paraformaldehyde using a catalyst in a closed system, touting its suitability for industrial production due to low-cost raw materials. google.com This suggests that direct formylation followed by reduction is a viable industrial strategy.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons. In the ¹H NMR spectrum of (4-methylbiphenyl-3-yl)methanol, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons.

The aromatic region would likely exhibit a series of complex multiplets due to the coupling between adjacent protons on the two phenyl rings. The protons on the phenyl ring bearing the methanol (B129727) group will have different chemical shifts from those on the tolyl ring. The benzylic protons of the -CH₂OH group would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-4.8 ppm. The methyl group protons on the tolyl ring would present as a distinct singlet further upfield, generally around 2.4 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons | 7.20 - 7.60 | Multiplet (m) | 8H |

| -CH ₂OH | ~4.7 | Singlet (s) | 2H |

| -OH | Variable | Singlet (s, broad) | 1H |

| -CH ₃ | ~2.4 | Singlet (s) | 3H |

Note: The predicted values are based on the analysis of similar biphenyl (B1667301) compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C, CH, CH₂, CH₃). For this compound, a total of 14 distinct carbon signals would be anticipated in a proton-decoupled ¹³C NMR spectrum, corresponding to the 14 carbon atoms in the molecule.

The carbons of the two aromatic rings would resonate in the downfield region, typically between 120 and 145 ppm. The carbon atom attached to the hydroxyl group (C-OH) would appear around 65 ppm. The methyl carbon would be observed at a characteristic upfield shift of approximately 21 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbons | 137 - 142 |

| Aromatic CH Carbons | 125 - 130 |

| C H₂OH | ~65 |

| -C H₃ | ~21 |

Note: The predicted values are based on the analysis of similar biphenyl compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be crucial for establishing the connectivity of protons within each aromatic ring by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is essential for connecting the different fragments of the molecule, for instance, by showing a correlation from the benzylic methylene protons to the quaternary carbon of the phenyl ring and to other nearby aromatic carbons. It would also confirm the connection between the two phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY would be particularly useful for determining the preferred conformation of the molecule by observing through-space interactions between protons on the two different phenyl rings.

Solid-State NMR for Crystalline Forms (if applicable)

Currently, there is no information available in the scientific literature regarding the crystalline forms of this compound. Should crystalline polymorphs be discovered, solid-state NMR (ssNMR) would be a powerful technique to characterize them. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in a solid lattice, allowing for the differentiation of various crystalline forms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which can be used to determine the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula of C₁₄H₁₄O.

Calculated HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 199.11174 |

| [M+Na]⁺ | 221.09368 |

| [M+K]⁺ | 237.06762 |

Note: These are calculated values based on the molecular formula C₁₄H₁₄O.

Chemical Reactivity and Derivatization Strategies of 4 Methylbiphenyl 3 Yl Methanol

Reactions at the Hydroxyl Group

The hydroxyl group is a primary site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification: The hydroxyl group of (4-methylbiphenyl-3-yl)methanol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions. This reaction is fundamental for creating ester derivatives with diverse functional properties. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com For instance, reaction with acetic anhydride (B1165640) would yield (4-methylbiphenyl-3-yl)methyl acetate. These reactions are typically reversible, and the equilibrium can be shifted towards the product by removing water. masterorganicchemistry.com

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a variety of alkyl or aryl groups, leading to the formation of ethers like 3-(methoxymethyl)-4-methylbiphenyl.

These reactions are not only crucial for synthesizing final products but are also employed to introduce protecting groups for the hydroxyl function, which can be removed later in a synthetic sequence.

Table 1: Examples of Esterification and Etherification Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic Anhydride | (4-methylbiphenyl-3-yl)methyl acetate | Esterification |

| This compound | Methyl Iodide / NaH | 3-(methoxymethyl)-4-methylbiphenyl | Etherification |

The primary alcohol functionality of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

To Aldehyde: Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are used to selectively oxidize the primary alcohol to 4-methylbiphenyl-3-carbaldehyde. These reactions are typically carried out in anhydrous solvents to prevent over-oxidation to the carboxylic acid.

To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or Jones reagent (CrO3 in acetone/sulfuric acid), will oxidize the primary alcohol directly to 4-methylbiphenyl-3-carboxylic acid. libretexts.org This transformation is often performed under aqueous and sometimes heated conditions to ensure complete conversion. libretexts.org

Table 2: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 4-methylbiphenyl-3-carbaldehyde |

| This compound | Potassium Permanganate (KMnO4) | 4-methylbiphenyl-3-carboxylic acid |

The hydroxyl group itself is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the resulting species is susceptible to attack by a wide range of nucleophiles. For example, reaction with thionyl chloride (SOCl2) or a hydrogen halide (like HBr) can convert the alcohol to the corresponding halide, (3-(chloromethyl)-4-methyl-1,1'-biphenyl) or (3-(bromomethyl)-4-methyl-1,1'-biphenyl), respectively. These halides are then versatile intermediates for further substitution reactions.

Reactions Involving the Biphenyl (B1667301) Moiety

The biphenyl system of this compound can also undergo various chemical transformations, primarily through electrophilic aromatic substitution and more targeted functionalization methods.

The biphenyl system is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) itself. youtube.com The directing effects of the existing substituents—the methyl group (ortho-, para-directing and activating) and the hydroxymethyl group (ortho-, para-directing and weakly deactivating)—will influence the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic rings. masterorganicchemistry.com

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) results in the substitution of a hydrogen atom with a halogen. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, introduce alkyl or acyl groups, respectively, onto the aromatic rings. masterorganicchemistry.com

The precise location of substitution will be a complex interplay of the directing effects of both the methyl and hydroxymethyl groups, as well as steric hindrance.

Modern synthetic methods allow for more selective functionalization of the biphenyl system. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to introduce additional substituents at specific positions if a halide or other suitable coupling partner is present on one of the rings.

Furthermore, directed ortho-metalation (DoM) strategies could potentially be used. In such a strategy, the hydroxyl group (or a derivative) could direct a strong base to deprotonate an ortho-position, creating a nucleophilic site for reaction with an electrophile. This allows for highly regioselective functionalization that might not be achievable through classical electrophilic substitution. Research has also explored the shape-selective methylation of 4-methylbiphenyl (B165694) using methanol (B129727) over modified zeolite catalysts to produce compounds like 4,4'-dimethylbiphenyl (B165725). psu.edupsu.eduresearchgate.net

Influence of Methyl and Hydroxymethyl Substituents on Aromatic Reactivity

The reactivity of the this compound molecule in electrophilic aromatic substitution is dictated by the electronic properties and directing effects of its two substituents: the methyl (-CH₃) group and the hydroxymethyl (-CH₂OH) group. These groups influence both the rate of reaction and the position of incoming electrophiles on the aromatic rings.

The methyl group on one of the phenyl rings is an activating group. ucalgary.ca Through its electron-donating inductive effect (+I), it increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. ucalgary.ca The methyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. ucalgary.calibretexts.org This is because the carbocation intermediates formed during ortho and para attack are more stabilized by the electron-donating methyl group. libretexts.org

The hydroxymethyl group, located on the other phenyl ring, has a more nuanced effect. Unlike a hydroxyl (-OH) group which is strongly activating due to the resonance effect (+R) of its lone pair electrons, the hydroxymethyl group's influence is primarily inductive. The oxygen atom is electron-withdrawing, but its effect is moderated by the intervening methylene (B1212753) (-CH₂-) bridge. Consequently, the hydroxymethyl group is considered a weakly deactivating, ortho, para-directing substituent.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Methyl (-CH₃) | Inductive (+I), Electron-Donating | Activating | ortho, para |

Formation of Complex Molecular Architectures and Scaffolds

The this compound core serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of its functional groups and the structural properties of the biphenyl framework.

Integration into Macrocyclic Systems

The biphenyl scaffold is a valuable component in the construction of macrocycles due to its rigidity and defined geometry. Biphenyl-containing macrocycles, known as biphenarenes, can be synthesized by linking biphenol units through methylene bridges, often via Friedel-Crafts alkylation reactions. mdpi.com The this compound structure, with its reactive hydroxymethyl group, is well-suited for such syntheses. The hydroxymethyl group can be converted into a reactive halide or other leaving group to facilitate condensation reactions with other aromatic units, leading to the formation of large, ring-based structures.

Modern synthetic strategies for creating macrocycles often employ multicomponent reactions (MCRs) or transition metal-catalyzed cross-coupling reactions. nih.govnih.gov Methodologies like the Suzuki-Miyaura, Stille, and Heck couplings are widely used to form the C-C bonds necessary for cyclization. nih.gov For example, a linear precursor containing the biphenyl methanol moiety could be designed to undergo an intramolecular coupling reaction, yielding a complex macrocyclic architecture. nih.gov The defined stereochemistry of the biphenyl axis can also be exploited to create macrocycles with specific three-dimensional conformations, which is of interest in host-guest chemistry and materials science. mdpi.com

Synthesis of Heterocyclic Derivatives

The biphenyl structure is a key feature in many heterocyclic compounds with important applications. The this compound unit can be a precursor for various heterocyclic systems. A prominent example is the synthesis of tetrazole derivatives, which are often used as bioisosteres for carboxylic acid groups in medicinal chemistry. google.comgoogle.com

A common synthetic route involves a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a p-tolyl derivative (like p-tolylmagnesium halide) and a suitably substituted halobenzene containing a nitrile (-CN) group. google.comgoogle.com The resulting biphenyl nitrile can then be converted into a tetrazole ring via reaction with an azide (B81097) source, such as sodium azide. The hydroxymethyl group on the other ring can be carried through the synthesis or introduced at a later stage.

Table 2: Example of Heterocycle Synthesis from a Biphenyl Precursor

| Reactants | Coupling Method | Intermediate Product | Final Heterocycle |

|---|

This methodology highlights how the biphenyl core can be elaborated into complex heterocyclic structures, which are central to many pharmaceutical agents. google.com

Multi-step Organic Synthesis Pathways Utilizing the Biphenyl Methanol Core

The this compound scaffold is a crucial intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Derivatives of 4-methylbiphenyl are widely used as intermediates in the preparation of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. google.comgoogle.com

In these multi-step syntheses, the biphenyl core is typically assembled using a cross-coupling reaction. For instance, a Grignard reagent prepared from a toluene (B28343) derivative can be coupled with a halogenated benzene ring that carries other necessary functional groups. The hydroxymethyl group of this compound can be derived from the reduction of a corresponding carboxylic acid or aldehyde. A typical reduction can be achieved using lithium aluminum hydride (LiAlH₄). prepchem.com

The resulting biphenyl methanol derivative can then undergo further transformations. The hydroxymethyl group can be oxidized to an aldehyde for use in subsequent C-C bond-forming reactions, or it can be converted to a leaving group for nucleophilic substitution. The biphenyl structure itself provides the necessary scaffold to position other functional groups in the correct spatial orientation for biological activity. These multi-step pathways demonstrate the utility of the biphenyl methanol core as a versatile platform for constructing complex and biologically active molecules.

Computational and Theoretical Investigations of 4 Methylbiphenyl 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com For (4-methylbiphenyl-3-yl)methanol, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This is achieved by optimizing the molecular structure to find the minimum energy conformation. Functionals like B3LYP, often paired with basis sets such as 6-311+G(d,p) or TZVP, are commonly used for such calculations. scispace.comresearchgate.net The process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. This optimized geometry provides crucial information, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. For instance, DFT has been used to study the structure of related biphenyl (B1667301) derivatives and methanol (B129727) clusters, confirming its utility in predicting molecular geometries. researchgate.netscispace.com

Table 1: Illustrative Optimized Geometrical Parameters for a Biphenyl-like Structure This table provides representative data for a related compound, as specific experimental or calculated values for this compound are not readily available in the searched literature.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (within ring) | 1.39 | 120 | 0 |

| C-C (between rings) | 1.49 | N/A | ~40-45 |

| C-O | 1.43 | 109.5 | N/A |

| C-H (aromatic) | 1.08 | 120 | N/A |

Note: These values are typical and can vary depending on the specific molecule and the computational method used.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. dergipark.org.tr A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. nih.gov For biphenyl systems, the electronic properties, including the HOMO-LUMO gap, can be influenced by substituent groups. researchgate.net The analysis of these orbitals for this compound would reveal how the methyl and methanol groups affect the electronic distribution and reactivity of the biphenyl core.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters This table presents typical values for a substituted biphenyl compound as a reference, since specific data for this compound was not found in the search results.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.62 |

| LUMO Energy | -0.60 |

| HOMO-LUMO Gap (ΔE) | 6.02 |

| Ionization Potential (I = -EHOMO) | 6.62 |

| Electron Affinity (A = -ELUMO) | 0.60 |

Source: Illustrative data based on findings for related compounds. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scispace.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP analysis would likely show negative potential around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. researchgate.net The aromatic rings would exhibit a complex potential distribution influenced by the electron-donating methyl group and the slightly withdrawing hydroxymethyl group. researchgate.net This visual representation helps in understanding intermolecular interactions, such as hydrogen bonding. scispace.com

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The calculated shifts are typically compared to experimental values to confirm the proposed structure. While precise prediction can be challenging and may require scaling factors, the correlation between calculated and experimental shifts is generally strong. researchgate.netpdx.edu For this compound, calculations would predict the chemical shifts for the aromatic protons, the methyl protons, the methylene (B1212753) protons, and the hydroxyl proton, as well as for all the carbon atoms in the molecule. ucl.ac.ukpitt.edu

Vibrational Frequencies: Theoretical vibrational (infrared) frequencies are also calculated using DFT. researchgate.net These calculations provide information about the molecule's vibrational modes. Comparing the calculated spectrum with an experimental FTIR spectrum can help in assigning the observed absorption bands to specific molecular vibrations, such as O-H stretching, C-H stretching, and C-C ring vibrations. scispace.com A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. scispace.com

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data This table provides a conceptual comparison. Actual values require specific experimental and computational studies on this compound.

| Parameter | Predicted Value (Illustrative) | Typical Experimental Range |

|---|---|---|

| ¹H NMR: Ar-H (ppm) | 6.8 - 7.5 | 6.0 - 9.5 pdx.edu |

| ¹H NMR: -CH₂- (ppm) | 4.6 | ~4.5 |

| ¹H NMR: -CH₃ (ppm) | 2.4 | ~2.3 |

| ¹³C NMR: Ar-C (ppm) | 120 - 145 | 110 - 160 |

| IR Freq: O-H stretch (cm⁻¹) | ~3600 | 3200 - 3600 |

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field.

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation around the single bond connecting the two phenyl rings. These simulations can reveal the most populated conformations in the gas phase or in a specific solvent. Furthermore, MD can simulate the behavior of the molecule in solution, providing insights into solvation effects, the structure of the solvent around the solute, and the dynamics of intermolecular interactions like hydrogen bonding with solvent molecules. arxiv.org Such simulations are valuable for understanding how the molecule behaves in a realistic chemical environment. researchgate.net

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity or physical properties. nih.gov These models use molecular descriptors—numerical values that characterize the chemical structure—to predict the activity or property of new, unmeasured compounds.

For a series of substituted biphenyl methanols, including this compound, a QSRR study might be developed to predict a specific biological activity or a chemical property. bohrium.comresearchgate.net The process involves:

Defining a set of related molecules.

Calculating various molecular descriptors (e.g., electronic, steric, topological). nih.gov

Measuring the property or activity of interest experimentally.

Using statistical methods to create a regression model linking the descriptors to the activity.

Such studies are instrumental in rational drug design and materials science for screening and designing new compounds with desired properties. nih.govbohrium.com

Development of Predictive Models for Chemical Properties and Reaction Outcomes

The advancement of computational chemistry has enabled the development of predictive models that serve as powerful tools for estimating the chemical properties and potential reaction outcomes of molecules like this compound. These models leverage mathematical relationships between molecular structures and their observed activities, accelerating research and development.

Machine learning algorithms, particularly graph neural networks, have shown significant promise in predicting environmentally relevant properties directly from molecular graphs. chemrxiv.org This approach can offer improved predictive power over conventional models that depend on pre-defined chemical features. chemrxiv.org For a range of properties, from solubility to reactivity, graph-based models have achieved state-of-the-art accuracy, in some cases by a significant margin. chemrxiv.org

Another effective strategy involves the use of Multivariate Linear Regression (MLR) models. nih.gov These models utilize computationally-derived and empirically-derived physical organic molecular descriptors to create quantitative predictions of reaction outcomes. nih.gov This method has been successfully applied to accelerate reaction optimization and for mechanistic investigation. nih.gov By correlating structural parameters with experimental results (such as reaction yield or selectivity), these models can guide the design of new catalysts and reaction conditions. nih.gov The development of such models is a systematic process involving parameter identification, training set design, statistical validation, and mechanistic interpretation. nih.gov

Table 1: Overview of Predictive Modeling Approaches

| Model Type | Description | Application Example | Key Advantage |

|---|---|---|---|

| Graph Neural Networks (GNN) | Learns directly from the molecular graph structure without needing pre-calculated descriptors. chemrxiv.org | Predicting environmental properties like solubility and reactivity. chemrxiv.org | Can capture complex structural relationships automatically; high predictive accuracy. chemrxiv.org |

| Multivariate Linear Regression (MLR) | Establishes a linear equation correlating molecular descriptors with an observed outcome. nih.gov | Optimizing reaction conditions by predicting yield or enantioselectivity based on catalyst/substrate structure. nih.gov | Provides interpretable models that can offer mechanistic insights. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | A general approach linking chemical structure to biological or chemical activity. | Rationalizing the selective toxicity of polychlorinated biphenyls based on their structure. nih.gov | Enables virtual screening and prioritization of compounds for synthesis and testing. |

Application of Statistical Methods (e.g., Principal Component Analysis, Multiple Linear Regression, Multiple Non-Linear Regression)

Statistical methods are essential for analyzing complex datasets generated from the study of biphenyl derivatives and for building the predictive models discussed previously.

Multiple Linear Regression (MLR) is a foundational statistical tool used to model the relationship between two or more explanatory variables and a response variable by fitting a linear equation. arcjournals.orgarxiv.org In the context of this compound and its derivatives, MLR is used to develop quantitative models that predict properties like biological activity or reaction yield based on a set of molecular descriptors. nih.gov The process involves selecting relevant parameters, building a model with a "training set" of compounds, and then validating its predictive power. nih.gov

Principal Component Analysis (PCA) is a technique used to simplify the complexity of high-dimensional datasets. It transforms a large set of variables into a smaller set of new variables, called principal components, while retaining most of the original information. This is particularly useful in analyzing data from studies on families of compounds like biphenyls. For instance, PCA has been applied to datasets of polychlorinated biphenyls (PCBs) to identify patterns and sources of contamination in environmental samples. researchgate.net In computational studies, PCA can be used to analyze the variance in datasets of molecular descriptors, helping to identify the most influential structural features that differentiate various biphenyl congeners. chemrxiv.org

While linear models are widely used, Multiple Non-Linear Regression can be applied when the relationship between the molecular descriptors and the property of interest is not linear. This can capture more complex interactions and potentially lead to more accurate predictive models in specific applications.

Table 2: Statistical Methodologies in Chemical Analysis

| Statistical Method | Purpose | Application to Biphenyl Derivatives |

|---|---|---|

| Multiple Linear Regression (MLR) | To model the linear relationship between a dependent variable and multiple independent variables (descriptors). arcjournals.org | Creating predictive models for reaction outcomes or biological activity. nih.gov |

| Principal Component Analysis (PCA) | To reduce the dimensionality of a dataset by identifying key patterns of variance. | Analyzing environmental data of PCBs researchgate.net; Grouping compounds based on structural descriptors. chemrxiv.org |

| Multiple Non-Linear Regression | To model non-linear relationships between variables. | Capturing complex structure-activity relationships that cannot be modeled linearly. |

Theoretical Analysis of Non-Covalent Interactions within the Molecular Structure and in Aggregates

Non-covalent interactions are the dominant forces governing the three-dimensional structure (conformation) of this compound, as well as how its molecules interact with each other in solution and in the solid state (aggregates). These interactions, though individually weaker than covalent bonds, collectively dictate the molecule's physical properties and its ability to interact with other chemical species.

Intra- and Intermolecular Hydrogen Bonding Networks

The presence of a hydroxyl (-OH) group makes hydrogen bonding a critical non-covalent interaction for this compound. jchemrev.comjchemrev.com A hydrogen bond is an attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. youtube.com

Intermolecular Hydrogen Bonding: This occurs between different molecules. The hydroxyl group of one this compound molecule can act as a hydrogen bond donor, while the oxygen atom of another can act as an acceptor. youtube.com This leads to the formation of dimers or larger, chain-like or network-like aggregates. jchemrev.compsu.edu These strong intermolecular forces are responsible for the compound's melting point, boiling point, and solubility characteristics.

Table 3: Hydrogen Bonding in this compound

| Type of Hydrogen Bond | Interacting Groups | Influence |

|---|---|---|

| Intramolecular | Hydroxyl group (donor) and aromatic π-cloud (acceptor). | Stabilizes a specific folded conformation, restricting bond rotation. psu.edu |

| Intermolecular | Hydroxyl group of one molecule and the oxygen of a neighboring molecule. youtube.com | Governs the formation of dimers and larger aggregates, affecting physical properties like melting and boiling points. jchemrev.com |

Aromatic π-π Stacking and Edge-to-Face Interactions

The two phenyl rings in the biphenyl core of the molecule give rise to specific aromatic interactions. wikipedia.org

Aromatic π-π Stacking: This interaction occurs between the faces of two aromatic rings. nih.gov It can manifest in a "face-to-face" arrangement or, more commonly, a "parallel-displaced" arrangement where the rings are offset. rsc.org These interactions are crucial in the solid state, influencing how molecules pack in a crystal lattice. nih.gov The substitution pattern on the rings can significantly affect the strength and geometry of these interactions. rsc.orgnih.gov While often stabilizing, certain geometries can also be destabilizing. rsc.org

Edge-to-Face Interactions (C-H···π): This is another common and energetically significant interaction where a hydrogen atom on the edge of one aromatic ring points towards the face of another ring, forming a "T-shaped" arrangement. researchgate.netnih.gov Experimental and theoretical estimates suggest these interactions are attractive and can determine the conformation of flexible molecules in both the solid state and in solution. researchgate.netnih.gov In this compound, these forces play a role in defining the dihedral angle between the two phenyl rings.

Table 4: Aromatic Interactions in the Biphenyl Core

| Interaction Type | Description | Geometric Arrangement |

|---|---|---|

| π-π Stacking | Interaction between the electron clouds of two parallel aromatic rings. wikipedia.orgnih.gov | Face-to-face or parallel-displaced. rsc.org |

| Edge-to-Face (C-H···π) | Interaction between a C-H bond on one ring and the face of a second ring. researchgate.netnih.gov | T-shaped or tilted T-shaped. researchgate.net |

Advanced Chemical Applications and Material Science Roles of 4 Methylbiphenyl 3 Yl Methanol

Role as a Versatile Synthetic Intermediate in Fine Chemical Production

The (4-methylbiphenyl-3-yl)methanol structure is part of the broader class of biphenyl (B1667301) derivatives, which are recognized as crucial intermediates in organic synthesis. rsc.org These scaffolds are foundational in the production of a wide array of products, including pharmaceuticals, agricultural chemicals, and the fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org The utility of biphenyl alcohols, such as the related compound 4-biphenylmethanol (B1213676), as important intermediates for new materials and the synthesis of pharmaceutical intermediates is well-documented. google.com

The reactivity of the hydroxymethyl group allows this compound to serve as a versatile building block. It can undergo various transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or esterification. A key synthetic route to produce the isomeric (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol involves the reduction of its corresponding carboxylic acid methyl ester using a powerful reducing agent like lithium aluminum hydride (LiAlH4). prepchem.com This highlights a typical transformation that makes these alcohol-functionalized biphenyls valuable precursors to other functionalized biphenyls. Another documented method for synthesizing the related 4-biphenylmethanol starts from biphenyl and paraformaldehyde, showcasing the ability to introduce the key methanol (B129727) group onto the biphenyl structure. google.com

The following table summarizes representative synthetic methods for biphenyl methanol compounds, illustrating their role as accessible intermediates.

| Product | Starting Material(s) | Key Reagents | Reference |

| [4'Methyl-(1,1-biphenyl)-4-yl]methanol | 4-Methyl-(1,1'-biphenyl)-4-carboxylic acid, methyl ester | Lithium aluminum hydride (LiAlH4) | prepchem.com |

| 4-biphenylmethanol | Biphenyl, Paraformaldehyde | Phosphoric acid, Concentrated hydrochloric acid, Catalyst | google.com |

**6.2. Catalysis and Ligand Design in Organic Reactions

The biphenyl structure is a common feature in the design of sophisticated molecules for catalytic applications, including chiral auxiliaries and ligands for transition metals.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed for potential reuse. Common examples of these include oxazolidinones and camphorsultam. wikipedia.org

The specific compound this compound is achiral, meaning it does not have a stereogenic center and is superimposable on its mirror image. As such, in its standard form, it cannot function as a chiral auxiliary to induce asymmetry.

However, the biphenyl scaffold itself can exhibit a form of chirality known as atropisomerism when rotation around the single bond connecting the two aryl rings is sufficiently restricted, usually by bulky groups at the ortho positions. rsc.org While this compound does not possess the necessary bulky ortho substituents to be atropisomeric, this principle is the basis for widely used chiral biphenyl-based ligands like BINAP. Theoretically, derivatives of this compound could be designed to possess axial chirality, which would be a prerequisite for their development as a new class of chiral auxiliaries. General strategies for asymmetric synthesis often rely on chiral building blocks, which can include molecules with alcohol functional groups. bldpharm.com

The biphenyl framework is integral to many successful ligands used in transition metal-catalyzed reactions. For instance, biphenyl phosphines have proven to be effective ligands in important industrial processes like hydroformylation and asymmetric hydrogenation. rsc.org These ligands coordinate to a metal center, and by "tuning" their electronic and steric properties, one can optimize the activity and selectivity of a catalytic process. csic.es

While there is no direct report of this compound being used as a ligand, its structure is a suitable platform for modification. The hydroxymethyl group can be converted into a coordinating group, such as a phosphine (B1218219), ether, or amine, to create a new bidentate or monodentate ligand. The synthesis of other biphenyl derivatives often employs transition metal catalysts, such as palladium or nickel, complexed with phosphine ligands to facilitate cross-coupling reactions. google.com This demonstrates the synergy between transition metal catalysts and ligands built upon aryl scaffolds like biphenyls. The development of ligands containing silicon or sulfur has also been an active area of research, showing the breadth of possibilities for creating novel catalysts. csic.esresearchgate.net

There is no scientific literature suggesting that this compound or its close derivatives function as oxidation catalysts. Instead, research has focused on the oxidation of these compounds. For example, studies have investigated the photocatalytic one-electron oxidation of various biphenyl derivatives, including 4-biphenylmethanol (BPM), on the surface of titanium dioxide (TiO2). nih.govacs.org In these studies, the biphenyl compound is the substrate that is oxidized upon photoexcitation of the TiO2 catalyst, not the catalyst itself. acs.org The efficiency of this oxidation was found to be highly dependent on the substituents on the biphenyl rings, with hydroxyl-substituted biphenyls showing high efficiency due to strong electronic coupling with the TiO2 surface. nih.govacs.org

Similarly, other research on catalytic oxidation, such as the aerobic oxidative lactonization of diols containing biphenyl units, uses external catalysts like iron/TEMPO systems to perform the transformation on the substrate. acs.org Therefore, the role of this compound in the context of oxidation is that of a reactant or substrate, rather than a catalyst.

Polymer Chemistry and Advanced Materials Science

The rigid and thermally stable nature of the biphenyl unit makes it an attractive component for advanced materials and polymers.

Biphenyl-containing molecules can be integrated into polymer structures to modify their physical properties. The related compound, biphenyl-4-methanol, has been shown to act as a monofunctional alcohol initiator for the ring-opening polymerization of monomers like trimethylene carbonate (TMC) and ε-caprolactone. sigmaaldrich.com In this role, the biphenyl methanol molecule becomes covalently bonded to the end of the resulting polymer chain.

The incorporation of the rigid, planar biphenyl structure into a flexible polymer backbone is expected to have significant effects on the material's properties. It can increase the glass transition temperature (Tg), enhance thermal stability, and improve mechanical strength and modulus by restricting polymer chain mobility. The specific substitution pattern of this compound would further influence the packing and intermolecular interactions within the polymer matrix. The use of biphenyl derivatives as core building blocks for liquid crystals and as fluorescent materials in OLEDs further underscores the value of this structural unit in materials science. rsc.org

The table below summarizes the expected impact of incorporating a biphenyl methanol moiety into a polymer matrix.

| Property | Expected Effect | Rationale |

| Thermal Stability | Increase | The inherent high thermal stability of the aromatic biphenyl structure. |

| Glass Transition Temp. (Tg) | Increase | The rigid biphenyl group restricts the segmental motion of polymer chains. |

| Mechanical Strength/Modulus | Increase | The stiffness of the biphenyl unit enhances the overall rigidity of the material. |

| Solubility | Decrease | The nonpolar, aromatic nature may reduce solubility in common polar solvents. |

Function as an Initiator or Monomer in Polymerization Reactions (e.g., Ring-Opening Polymerization)

Currently, there is a lack of specific research in peer-reviewed literature demonstrating the use of this compound as either an initiator or a monomer in polymerization reactions. However, its chemical structure, featuring a primary alcohol (hydroxymethyl group), theoretically allows it to participate in certain types of polymerization.

The hydroxyl group (-CH₂OH) on the biphenyl structure could potentially initiate the polymerization of cyclic monomers, such as lactones (e.g., caprolactone) or cyclic ethers, through a ring-opening polymerization (ROP) mechanism. In such a reaction, the alcohol, often in the presence of a suitable catalyst, would act as the initiator, with the biphenyl moiety becoming an end-group of the resulting polymer chain. This could impart specific properties, such as increased thermal stability or altered solubility, to the polymer.

Similarly, if modified to contain a polymerizable group (for instance, by esterification of the hydroxyl group with acrylic acid to form an acrylate), this compound could act as a monomer in chain-growth polymerizations. The rigid biphenyl unit would be incorporated into the polymer backbone or as a pendant group, influencing the material's mechanical and thermal properties. Despite this theoretical potential, no specific studies have been published detailing such applications for this particular isomer.

Potential Applications in Dye-Sensitized Solar Cells and Related Photonic Materials

There is no available scientific literature that specifically investigates the application of this compound in dye-sensitized solar cells (DSSCs) or other photonic materials.

In the context of DSSCs, molecules with biphenyl groups are sometimes used as part of the molecular structure of organic dyes (sensitizers) or as components in the electrolyte. The biphenyl unit can provide a rigid and conjugated scaffold, which can be beneficial for electron transfer processes. For a compound like this compound to be used as a dye, it would require significant chemical modification to introduce anchoring groups (like carboxylic or phosphonic acids) for attachment to the semiconductor (e.g., TiO₂) surface and to tune its light-absorbing properties (chromophore).

The inherent photophysical properties of the unmodified this compound, such as its absorption and emission spectra, have not been characterized in the literature in the context of photonic materials. Therefore, its potential in applications such as organic light-emitting diodes (OLEDs) or as a component in nonlinear optical materials remains purely speculative.